Allyl isocyanate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-isocyanatoprop-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO/c1-2-3-5-4-6/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXBPYFMVGFDZFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061719 | |
| Record name | 1-Propene, 3-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1476-23-9 | |
| Record name | Allyl isocyanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1476-23-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Allyl isocyanate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001476239 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Allyl isocyanate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96964 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propene, 3-isocyanato- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Propene, 3-isocyanato- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8061719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ALLYL ISOCYANATE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Allyl isocyanate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DK4CJU9MCX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis Methodologies and Precursor Chemistry of Allyl Isocyanate
Conventional Synthetic Routes for Allyl Isocyanate
The commercial production of this compound and its thio-analogue, allyl isothiocyanate, often relies on nucleophilic substitution reactions involving allyl halides. One common method is the reaction of allyl chloride with potassium thiocyanate (B1210189). wikipedia.org This reaction initially produces allyl thiocyanate, which then isomerizes to the thermodynamically more stable this compound. wikipedia.org
CH₂=CHCH₂Cl + KSCN → CH₂=CHCH₂NCS + KCl
Another established route involves the reaction of an organic halide, such as allyl bromide, with a metal cyanate (B1221674). google.com To improve reaction efficiency and yield, various catalysts and reaction conditions have been explored. For instance, the use of a nickel(0) complex as a catalyst has been shown to facilitate the synthesis of isocyanates from organic halides and metal cyanates. google.com Similarly, phase-transfer catalysts, such as methyl trioctyl ammonium chloride, in solvents like acetonitrile can significantly shorten reaction times and increase yields in the synthesis of the related allyl isothiocyanate from allyl bromide and potassium rhodanate. google.com
rsc.orgrsc.org-Sigmatropic Rearrangements in Allyl Cyanate/Isocyanate Systems
A powerful and stereospecific method for synthesizing this compound derivatives involves the rsc.orgrsc.org-sigmatropic rearrangement of allyl cyanates. chem-station.com This pericyclic reaction is analogous to the well-known Cope and Claisen rearrangements and provides a robust tool for the stereocontrolled formation of allylic C-N bonds. researchgate.netlibretexts.org The process is often initiated by the dehydration of a stable precursor, an allyl carbamate (B1207046), which generates a transient allyl cyanate. chem-station.comtandfonline.com This intermediate is highly unstable and spontaneously undergoes the rearrangement even at or below ambient temperatures to yield the corresponding this compound. researchgate.netorgsyn.org
A key advantage of this method is that the highly reactive isocyanate product can be trapped in situ with a variety of nucleophiles, allowing for the one-pot synthesis of diverse functionalized molecules. researchgate.netunifi.it This metal-free reaction proceeds with a complete transfer of chirality, making it exceptionally useful in asymmetric synthesis. researchgate.net
The rearrangement of allyl cyanate to this compound is a concerted, pericyclic reaction that proceeds through a six-membered, cyclic transition state. rsc.orgchem-station.com This mechanism is responsible for the high degree of stereospecificity observed in the reaction. rsc.orgelectronicsandbooks.com The chirality of the starting allyl cyanate is transformed directly into the chirality of the product, the this compound. rsc.orgnih.gov This complete rsc.orgacs.org-chirality transfer establishes the rearrangement as a reliable method for installing a nitrogen-bearing stereocenter. chem-station.comtandfonline.com The stereochemical outcome is consistent with a transition state where the substituents adopt pseudo-equatorial positions to minimize steric hindrance. tandfonline.com
The allyl cyanate-to-isocyanate rearrangement has been successfully applied to carbohydrate chemistry, particularly in the synthesis of N-glycosides from glycals (1,2-unsaturated cyclic carbohydrate derivatives). acs.orgnih.govnih.gov In this methodology, a carbamate group at the C-3 position of a glycal is dehydrated, forming an intermediate allyl cyanate. researchgate.net This intermediate immediately rearranges to form a glycosyl isocyanate, which is then trapped by a nucleophile in a one-pot procedure. nih.gov
This strategy provides straightforward access to various functionalized β-N-glycosides with complete chirality transfer. acs.org A range of O-, N-, and C-nucleophiles can be used to trap the isocyanate, affording N-glycosyl carbamates, ureas, and amides in good yields. acs.orgnih.gov
| Starting Glycal | Nucleophile | Product Type | Yield | Reference |
|---|---|---|---|---|
| 4,6-O-protected D-glucal | Methanol (MeOH) | β-N-Glucosyl Carbamate | Good | acs.org |
| 4,6-O-protected D-galactal | Benzylamine (BnNH₂) | β-N-Galactosyl Urea (B33335) | Good | acs.org |
| Levoglucosenone-derived carbamate | Pyrrolidine | (4S)-Urea | 72% | unifi.it |
| Levoglucosenone-derived carbamate | Methanol (MeOH) | (4S)-Carbamate | 71% | unifi.it |
The utility of the allyl cyanate/isocyanate rearrangement extends to the stereoselective synthesis of complex diaminosugars. acs.orgnih.gov The unsaturated N-glycoside products obtained from the initial rearrangement contain a double bond that can be further functionalized. nih.gov For example, the resulting hexenopyranosides can be elaborated to 1,3-diaminosugars through tethered aminohydroxylation. acs.org
Furthermore, the process can be iterated. An allylic alcohol functionality present in the rearranged product can be converted into a new carbamate group. acs.org A subsequent one-pot dehydration and rsc.orgrsc.org-sigmatropic rearrangement generates a second isocyanate group, which can be trapped by a nucleophile. This iterative approach allows for the synthesis of orthogonally protected 1,2-diamino sugars with complete stereocontrol, demonstrating the power of this methodology for building complex, poly-functionalized carbohydrate frameworks. acs.orgnih.gov
The stereospecific nature of the allyl cyanate-to-isocyanate rearrangement makes it a valuable tool for the asymmetric synthesis of chiral allylamine (B125299) derivatives. researchgate.net The complete transfer of chirality from an enantioenriched allylic alcohol precursor (via the carbamate and cyanate) to the final allylamine product is a key advantage. researchgate.netorgsyn.org
This strategy has been employed in various synthetic contexts. For example, it has been used to construct quaternary stereocenters bearing a nitrogen substituent, a common motif in many natural products. tandfonline.comnih.gov The synthesis of (R)-α-methylphenylalanine was used to demonstrate that the chirality of the allyl carbamate was stereospecifically transferred to the quaternary carbon of the isocyanate intermediate. tandfonline.comnih.gov Another application is the asymmetric synthesis of α-amino allylsilane derivatives from enantioenriched γ-hydroxy alkenylsilyl compounds, where the intermediate isocyanate is trapped by various nucleophiles to create novel chiral compounds. acs.org
Computational studies have been conducted to provide a theoretical basis for the high degree of stereochemical control observed in the allyl cyanate-to-isocyanate rearrangement. acs.org These theoretical investigations support the proposed concerted mechanism involving a six-membered cyclic transition state. chem-station.com By modeling the transition state energies, computational chemistry rationalizes the complete 1,3-chirality transfer observed experimentally. acs.org These studies help to explain how the stereochemistry of the starting material dictates the configuration of the product with such high fidelity, further cementing the understanding of this rearrangement as a predictable and reliable synthetic tool. acs.org
Formation of this compound-Containing Precursors
This compound serves as a crucial monomer in the synthesis of functional polymeric precursors. Its reactive allyl group remains available for post-polymerization modification, allowing for the introduction of various functionalities. These precursors are instrumental in developing advanced materials such as tailored block copolymers and stimuli-responsive hydrogels.
Precursors for Block Copolymer Synthesis
This compound is utilized in various polymerization techniques to create well-defined block copolymer precursors. These precursors, containing reactive allyl side groups, are valuable intermediates for synthesizing more complex macromolecular architectures and functional materials.
Living anionic polymerization and coordination polymerization are two primary methods for this purpose. For instance, a well-defined diblock copolymer precursor, poly(this compound)-b-poly(n-hexyl isocyanate) (PAIC-b-PHIC), has been synthesized through the living anionic block copolymerization of this compound (AIC) and n-hexyl isocyanate (HIC). acs.orgacs.org This sequential process allows for precise control over the polymer chain structure. The subsequent free-radical-mediated thiol–ene click reaction can then be used to quantitatively convert the allyl side groups into other functional groups, such as hydroxyl groups. acs.orgacs.org
Another approach involves coordination polymerization. Well-defined amorphous/semi-crystalline statistical and block copolymers of n-dodecyl isocyanate (DDIC) and this compound (ALIC) have been synthesized using a chiral half-titanocene complex as an initiator. mdpi.com Block copolymers with the structure P[DDIC-b-(DDIC-co-ALIC)] are formed by the sequential addition of the monomers. mdpi.com The allyl groups in these precursors remain intact during coordination polymerization, making them available for post-polymerization modifications, such as introducing aromatic groups via thiol-ene click reactions to enhance thermal stability. mdpi.com
Furthermore, bidirectional anionic polymerization has been employed to synthesize triblock copolymers (triBCPs) such as poly(this compound)-block-polystyrene-block-poly(this compound) (PAIC-b-PSt-b-PAIC). sigmaaldrich.comresearchgate.net This method yields precursors with well-controlled molecular weights and narrow dispersities. researchgate.net These allyl-containing precursors are then used in subsequent reactions, like thiol-ene click reactions with 1-thioglycerol, to produce amphiphilic helix–coil–helix triblock copolymers. researchgate.net
| Precursor Structure | Polymerization Method | Monomers | Key Findings/Characteristics |
|---|---|---|---|
| PAIC-b-PHIC | Living Anionic Polymerization | This compound (AIC), n-hexyl isocyanate (HIC) | Well-defined diblock copolymer; allyl groups available for quantitative conversion to hydroxyl groups. acs.orgacs.org |
| P[DDIC-b-(DDIC-co-ALIC)] | Coordination Polymerization | This compound (ALIC), n-dodecyl isocyanate (DDIC) | Synthesized via sequential monomer addition; side allyl groups remain intact for post-polymerization modification. mdpi.com |
| PAIC-b-PSt-b-PAIC | Bidirectional Anionic Polymerization | This compound (AIC), Styrene (B11656) (St) | Well-controlled molecular weights (Mn = 5.60–99.9 kDa) and narrow dispersities (Đ = 1.14–1.18). researchgate.net |
Dextran-Allyl Isocyanate-Ethylamine Precursors for Hydrogel Applications
For biomedical applications, particularly in tissue engineering and controlled drug release, dextran-based hydrogels are widely investigated. nih.gov To create these hydrogels, the dextran (B179266) backbone is chemically modified to introduce cross-linkable groups. The synthesis of Dextran-Allyl Isocyanate-Ethylamine (Dex-AE) is a key strategy for producing precursors for biodegradable and pH-sensitive hydrogels. researchgate.net
The preparation of the Dex-AE precursor is a two-step chemical modification process: researchgate.net
Incorporation of this compound: Dry dextran is dissolved in an anhydrous solvent like dimethyl sulfoxide (DMSO) under a dry nitrogen atmosphere. This compound is then added to the solution. The isocyanate groups react with the hydroxyl groups on the dextran backbone, incorporating the allyl functional groups. This intermediate is known as Dex-AI. nih.gov
Incorporation of Ethylamine (B1201723): Following the initial modification, ethylamine is introduced to the Dex-AI polymer. The amine groups of ethylamine react with the remaining isocyanate functionalities or other reactive sites, resulting in the final Dex-AE precursor. nih.govresearchgate.net
The resulting Dex-AE precursor is a functionalized macromer that can be cross-linked, often with other polymers like polyethylene (B3416737) glycol diacrylate (PEGDA), through methods such as UV photo-crosslinking to form a stable hydrogel network. researchgate.netresearchgate.net The incorporation of amine groups from ethylamine can lead to hydrogels with improved biocompatibility and release properties for biomedical applications. nih.gov The successful synthesis and modification of the precursor are typically confirmed using analytical techniques such as Fourier Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR). researchgate.net
| Step | Reactants | Solvent | Key Reaction | Intermediate/Product |
|---|---|---|---|---|
| 1 | Dextran, this compound | Anhydrous Dimethyl Sulfoxide (DMSO) | Reaction of isocyanate groups with dextran's hydroxyl groups. | Dextran-Allyl Isocyanate (Dex-AI) |
| 2 | Dex-AI, Ethylamine | Anhydrous Dimethyl Sulfoxide (DMSO) | Addition of amine groups to the polymer backbone. | Dextran-Allyl Isocyanate-Ethylamine (Dex-AE) |
Chemical Reactivity and Mechanistic Studies of Allyl Isocyanate
Nucleophilic Addition Reactions of the Isocyanate Group
The isocyanate group in allyl isocyanate is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is central to its role in organic synthesis.
Reactions with Alcohols and Water to Form Ureas and Carbamates
This compound readily reacts with alcohols and water. The reaction with alcohols results in the formation of carbamates. This process can be influenced by the presence of a base, which can catalyze the reaction. For instance, the Lossen rearrangement can produce an isocyanate intermediate that subsequently reacts with an alcohol to form a carbamate (B1207046). In the absence of an alcohol, the isocyanate may react with another isocyanate to form a urea (B33335) derivative.
When this compound reacts with water, it leads to the formation of an unstable carbamic acid, which then decomposes to an amine and carbon dioxide. The resulting amine can then react with another molecule of this compound to produce a symmetrically substituted urea.
The general reactions are as follows:
Reaction with alcohol: R-NCO + R'-OH → R-NHCOOR' (Carbamate)
Reaction with water and subsequent reaction: R-NCO + H₂O → [R-NHCOOH] → R-NH₂ + CO₂; R-NCO + R-NH₂ → R-NHCONHR (Urea)
These reactions are fundamental in the production of various polymers and organic compounds.
Reactions with Amines to Form Substituted Ureas
The reaction of this compound with primary or secondary amines is a direct and efficient method for the synthesis of substituted ureas. orgsyn.orgbeilstein-journals.org This reaction is a nucleophilic addition of the amine to the isocyanate's carbonyl carbon. orgsyn.org The versatility of this reaction allows for the creation of a wide array of urea derivatives by selecting different amines. beilstein-journals.org
The general reaction is:
R-NCO + R'R''NH → R-NHCONR'R'' (Substituted Urea)
This method is notable for its high yields and the fact that it can be carried out under mild conditions.
Trapping of Isocyanate Intermediates with Various Nucleophiles
Isocyanate intermediates, including this compound, are often generated in situ and immediately "trapped" by a nucleophile present in the reaction mixture. This technique is a cornerstone of various synthetic methodologies. For example, the Curtius rearrangement of an acyl azide (B81097) produces an isocyanate that can be trapped by alcohols to form carbamates or by amines to form ureas. durham.ac.uk
Similarly, in the Lossen rearrangement, a hydroxamic acid is converted to an isocyanate, which is then trapped by a nucleophile. researchgate.net The choice of the trapping nucleophile—be it an alcohol, amine, or even a carbon nucleophile—allows for the synthesis of a diverse range of compounds, including carbamates, ureas, and amides. acs.orgnih.gov This one-pot process is highly efficient as it avoids the isolation of the often reactive and potentially hazardous isocyanate intermediate. acs.orgnih.gov
Gas-Phase Reaction Kinetics of this compound
The atmospheric chemistry of this compound is crucial for understanding its environmental impact. The primary degradation pathways in the troposphere involve reactions with ozone (O₃) and hydroxyl (OH) radicals. acs.orgnih.gov
Kinetics with Hydroxyl (OH) Radicals
The reaction with hydroxyl radicals is a dominant atmospheric sink for many organic compounds, including this compound. ca.gov The rate constants for the gas-phase reaction of OH radicals with this compound have been determined over a range of temperatures (282–317 K). acs.orgnih.gov
The temperature dependence of the rate constant is described by the Arrhenius expression: k(OH + AIC) = (1.94 ± 1.04) x 10⁻¹⁴ exp((2207 ± 158)/T) cm³ molecule⁻¹ s⁻¹ acs.orgnih.gov
This expression indicates that the reaction rate decreases as temperature increases. The formation of prereactive hydrogen-bonded complexes in the entrance channels of this reaction has been suggested by ab initio calculations. acs.orgnih.gov
Interactive Data Table: Gas-Phase Reaction Rate Constants for this compound
| Reactant | Temperature (K) | Rate Constant (cm³ molecule⁻¹ s⁻¹) |
| O₃ | 299 | 5.54 x 10⁻¹⁸ |
| OH | 282-317 | (1.94 ± 1.04) x 10⁻¹⁴ exp((2207 ± 158)/T) |
Kinetics with Nitrate (B79036) (NO₃) Radicals
The gas-phase reaction of this compound with the nitrate radical (NO₃) is a relevant process in its atmospheric degradation, particularly during the nighttime when NO₃ concentrations are highest. fishersci.ca Studies have been conducted to determine the rate at which this reaction proceeds.
Using a relative rate method, the rate constant for the reaction of this compound with NO₃ radicals has been measured at atmospheric pressure in purified air. sigmaaldrich.com The experimentally determined rate constant provides insight into the atmospheric lifetime of this compound with respect to this specific oxidant.
The research findings indicate a specific rate for this reaction under controlled laboratory conditions. sigmaaldrich.com At a temperature of 299 K, the rate constant (k) was determined to be 9.4 x 10⁻¹⁶ cm³ molecule⁻¹ s⁻¹. sigmaaldrich.com This value is crucial for atmospheric models that predict the fate and transport of volatile organic compounds like this compound. fishersci.ca
Interactive Data Table: Reaction Rate Constant for this compound with NO₃ Radicals
| Reactant | Radical | Rate Constant (k) (cm³ molecule⁻¹ s⁻¹) | Temperature (K) | Method |
| This compound | NO₃ | 9.4 x 10⁻¹⁶ | 299 | Relative Rate |
Polymerization Science and Materials Development Involving Allyl Isocyanate
Anionic Polymerization of Allyl Isocyanate
Anionic polymerization is a chain-growth polymerization method that involves the use of an anionic initiator. While this technique has been explored for the polymerization of this compound, it presents significant challenges.
A primary difficulty in the anionic polymerization of this compound is the potential for crosslinking reactions. These reactions involve the pendant allyl groups of the monomer, which can lead to the formation of an insoluble and intractable polymer network. mdpi.com This crosslinking severely limits the ability to control the molecular weight and architecture of the resulting poly(this compound) (PALIC). The formation of thermodynamically stable cyclotrimers through back-biting reactions is another significant issue, which can lead to depolymerization and hinder the synthesis of high-molecular-weight polymers with narrow molecular weight distributions. mdpi.comresearchgate.net
To mitigate the solubility problems associated with crosslinking, several strategies have been investigated. One approach is to conduct the polymerization at very low temperatures, which can suppress the side reactions involving the allyl group. acs.org Another strategy involves the use of specific initiator systems and additives that can promote a more controlled or "living" polymerization, reducing the likelihood of undesirable side reactions. mdpi.comresearchgate.net For instance, the bidirectional anionic block copolymerization of styrene (B11656) and this compound has been successfully employed to create triblock copolymers with well-defined molecular weights and narrow dispersities. acs.org In some cases, synthesizing lower molecular weight polymers can improve solubility, as demonstrated by a highly organic-soluble poly(this compound)-block-polystyrene-block-poly(this compound) (PAIC-b-PSt-b-PAIC) with a low molecular weight. researchgate.netacs.org
Coordination Polymerization of this compound
Coordination polymerization offers a more controlled route to synthesizing poly(this compound) and its copolymers, largely avoiding the crosslinking issues encountered in anionic polymerization. mdpi.com
Half-titanocene complexes, particularly those bearing an alkoxide ligand, have emerged as effective initiators for the coordination polymerization of isocyanates, including this compound. mdpi.comresearchgate.net A specific example is the chiral half-titanocene complex CpTiCl2(O-(S)-2-Bu). mdpi.comresearchgate.netnih.govmdpi.comscilit.com This type of initiator allows for the polymerization to proceed in a controlled manner, even to high molecular weights (up to 10^6 g/mol ), without significant crosslinking reactions involving the pendant allyl groups. mdpi.com The mechanism is believed to involve a reversible equilibrium between the polymer and monomer, making high monomer concentrations necessary to favor the formation of high-molecular-weight polymers. mdpi.com Another initiator, TiCl3(OCH2CF3), has also been used for the copolymerization of this compound with n-hexyl isocyanate. mdpi.combahargroup.org
The coordination polymerization of this compound using half-titanocene initiators yields poly(this compound) homopolymers. mdpi.com These polymers can be synthesized with controlled molecular characteristics. mdpi.com Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Size Exclusion Chromatography (SEC) are used to confirm the structure and determine the molecular weight and dispersity of the synthesized homopolymers. mdpi.com For example, the 1H NMR spectrum of poly(this compound) prepared with TiCl3(OCH2CF3) shows the presence of olefinic protons, indicating that the polymerization propagates through the isocyanate group while leaving the allyl group intact. bahargroup.org At higher conversions, the homopolymer may precipitate from the reaction solution due to limited solubility. bahargroup.org
Statistical and Block Copolymerization with this compound
This compound can be copolymerized with other isocyanate monomers to create statistical and block copolymers with tailored properties.
Well-defined statistical copolymers of n-dodecyl isocyanate (DDIC) and this compound (ALIC) have been synthesized via coordination polymerization using the chiral half-titanocene complex CpTiCl2(O-(S)-2-Bu) as an initiator. mdpi.comresearchgate.netnih.gov The monomer reactivity ratios for these statistical copolymers can be calculated to understand the copolymerization behavior. mdpi.com
Block copolymers with structures like P[DDIC-b-(DDIC-co-ALIC)] have also been synthesized through sequential monomer addition using coordination polymerization methods. mdpi.com This approach involves the initial polymerization of one monomer (DDIC) followed by the addition and polymerization of the second monomer (ALIC) in the presence of the remaining first monomer, resulting in a block that is itself a statistical copolymer. mdpi.com These copolymers have been characterized by NMR, SEC, and Differential Scanning Calorimetry (DSC). mdpi.comnih.gov The pendant allyl groups in these copolymers serve as reactive handles for post-polymerization modifications, such as thiol-ene click reactions, to introduce new functionalities and improve properties like thermal stability. mdpi.comresearchgate.net
The bidirectional anionic block copolymerization of styrene and this compound has also been used to produce triblock copolymers of the type poly(this compound)-block-polystyrene-block-poly(this compound) (PAIC-b-PSt-b-PAIC). acs.org These copolymers have well-controlled molecular weights and narrow dispersities. acs.org
Synthesis of Statistical Copolymers with n-Dodecyl Isocyanate
Well-defined statistical copolymers of this compound (ALIC) and n-dodecyl isocyanate (DDIC) have been successfully synthesized through coordination polymerization. researchgate.netmdpi.comresearchgate.net This process typically employs a chiral half-titanocene complex, such as CpTiCl2(O-(S)-2-Bu), as an initiator. researchgate.netmdpi.comresearchgate.net The copolymerization is generally conducted at room temperature. researchgate.net By varying the initial molar ratios of the two monomers in the feed, a series of copolymers with different compositions can be produced. researchgate.net For instance, research has described the synthesis of copolymers with ALIC/DDIC molar feed ratios of 80/20, 60/40, 50/50, 40/60, and 20/80. researchgate.net The resulting copolymers can range from amorphous to semi-crystalline, depending on the composition. researchgate.netresearchgate.net
The synthesis is carried out under an inert atmosphere, with the initiator, solvent (e.g., toluene), and monomers added sequentially to a reaction vessel. researchgate.net Characterization of the resulting P(ALIC-co-DDIC) copolymers is performed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Size Exclusion Chromatography (SEC) to confirm the structure and determine molecular characteristics. researchgate.net
Table 1: Examples of Monomer Feed Ratios for ALIC/DDIC Statistical Copolymerization
| Sample Designation | ALIC Molar Feed Ratio (%) | DDIC Molar Feed Ratio (%) |
| P(ALIC-co-DDIC) 80/20 | 80 | 20 |
| P(ALIC-co-DDIC) 60/40 | 60 | 40 |
| P(ALIC-co-DDIC) 50/50 | 50 | 50 |
| P(ALIC-co-DDIC) 40/60 | 40 | 60 |
| P(ALIC-co-DDIC) 20/80 | 20 | 80 |
| Data sourced from research on statistical copolymers of ALIC and DDIC. researchgate.net |
Block Copolymer Architectures via Sequential Monomer Addition
Beyond statistical copolymers, this compound can be incorporated into more complex block copolymer architectures. researchgate.netresearchgate.net A common method to achieve this is through sequential monomer addition in a coordination polymerization system. researchgate.net For example, block copolymers with a P[DDIC-b-(DDIC-co-ALIC)] structure have been synthesized. researchgate.netresearchgate.net
In this process, the first monomer, n-dodecyl isocyanate (DDIC), is polymerized initially. researchgate.net Following this, the second monomer, this compound (ALIC), is added to the reaction mixture. researchgate.net Because unreacted DDIC monomer from the first step is still present, the subsequent polymerization results in a second block that is a statistical copolymer of DDIC and ALIC. researchgate.net This methodology leads to a final structure best described as P[DDIC-b-(DDIC-co-ALIC)], consisting of a pure PDDIC block and a second, mixed block. researchgate.net The synthesis of these block copolymers has been successfully achieved using the same half-titanocene initiator as in the statistical copolymerization. researchgate.netnih.gov
Monomer Reactivity Ratio Determination in Copolymer Systems
Understanding the monomer reactivity ratios is crucial for predicting and controlling the composition and microstructure of copolymers. In the copolymerization of this compound (ALIC) and n-dodecyl isocyanate (DDIC), the reactivity ratios, r_ALIC_ and r_DDIC_, have been calculated within the framework of the terminal model. researchgate.netresearchgate.net This model assumes that the reactivity of a growing polymer chain depends only on the terminal monomer unit.
To determine these ratios, copolymerization reactions are typically run to low monomer conversion. mdpi.com The compositions of the resulting copolymers are then analyzed and compared to the initial monomer feed ratios. researchgate.net Both linear graphical methods and computational programs like COPOINT are employed for these calculations. researchgate.netresearchgate.net Studies have shown that in the ALIC/DDIC system, the reactivity ratio of ALIC is higher than that of DDIC. researchgate.net This indicates that ALIC is more reactive, leading to a higher incorporation of ALIC units in the copolymer chain compared to its proportion in the monomer feed, which influences the mean sequence length of each monomer within the polymer. researchgate.net
Post-Polymerization Functionalization for Enhanced Polyisocyanate Properties
The pendant allyl groups on poly(this compound) (PALIC) and its copolymers are key features that allow for subsequent chemical modifications. This functionalization capability opens pathways to new materials with tailored properties.
Thiol-ene Click Reactions for Aromatic Group Introduction
A highly efficient method for modifying allyl-containing polymers is the thiol-ene "click" reaction. researchgate.net This reaction involves the radical-initiated addition of a thiol compound across the carbon-carbon double bond of the allyl group. In the context of PALIC-based copolymers, this post-polymerization modification has been used to introduce aromatic groups onto the polyisocyanate backbone. researchgate.net
Specifically, thiophenol has been reacted with P(ALIC-co-DDIC) copolymers. mdpi.com The reaction is typically conducted in a solvent like dichloromethane (B109758) at a moderate temperature (e.g., 50 °C) using a radical initiator such as azobisisobutyronitrile (AIBN). researchgate.net The success of this functionalization is confirmed by ¹H NMR spectroscopy, which shows the appearance of new signals in the aromatic proton region (7.0–7.5 ppm). researchgate.net This approach provides a versatile platform for attaching various functional moieties to the polymer scaffold. nih.gov
Impact on Thermal Stability and Mechanical Properties
The introduction of new functional groups via post-polymerization modification can significantly alter the material properties of the parent polymer. The functionalization of P(ALIC-co-DDIC) copolymers with aromatic groups, such as phenyl moieties from thiophenol, has been shown to enhance the thermal stability of the resulting polyisocyanate. researchgate.netmdpi.com
Thermogravimetric analysis (TGA) and differential thermogravimetry (DTG) are used to study the thermal decomposition of the polymers. researchgate.net Comparative studies reveal that the functionalized polymers exhibit greater thermal stability compared to the original, unmodified copolymers. researchgate.netmdpi.com For instance, the maximum degradation rate occurs at higher temperatures for the modified polymers. researchgate.net This improvement is attributed to the inherent thermal stability of the incorporated aromatic rings. researchgate.net The macromolecular architecture (statistical vs. block) also plays a role, with block copolymers showing different thermal degradation profiles compared to their statistical counterparts, demonstrating that both composition and architecture influence the final properties. researchgate.net
Biomedical Applications of this compound-Derived Polymers
The functionalizability of polymers derived from this compound makes them attractive candidates for various biomedical applications. nih.govbiotechrep.ir The ability to introduce diverse chemical groups allows for the fine-tuning of properties required for drug delivery and tissue engineering. researchgate.netnih.gov
Polymers containing allyl functionalities are utilized in applications such as the controlled delivery of drugs and other bioactive agents. nih.govbiotechrep.ir For instance, dextran (B179266), a biocompatible polysaccharide, can be chemically modified with this compound to create new materials. Dextran-allyl isocyanate-ethylamine (Dex-AE) has been used to synthesize hydrogels. researchgate.netnih.gov These hydrogels have been investigated for the controlled release of proteins like albumin and vascular endothelial growth factor (VEGF), demonstrating pH sensitivity and tunable release rates. researchgate.netnih.gov
Furthermore, biodegradable and temperature-sensitive polymers based on dextran-allyl isocyanate-ethylamine (TSDAIE) have been developed for tissue engineering applications. acs.org These polymers exhibit a lower critical solution temperature, allowing them to function as substrates for non-enzymatic cell detachment simply by lowering the temperature. acs.org This property is valuable for culturing and expanding human endothelial progenitor cells for use in vascular regenerative medicine. acs.org The versatility of the allyl group, which can be modified through reactions like the thiol-ene click chemistry, opens up possibilities for attaching targeting ligands, drugs, or other bioactive molecules, making this compound a valuable component in the design of advanced functional biomaterials. biotechrep.ir
Hydrogel Formulations for Controlled Release Systems
The incorporation of this compound into hydrophilic polymers is a key strategy for creating hydrogels capable of controlled therapeutic agent release. The allyl groups introduced onto the polymer backbone act as cross-linkable sites, enabling the formation of a three-dimensional network structure characteristic of hydrogels.
One prominent example involves the modification of dextran, a biocompatible polysaccharide. By reacting dextran with this compound, a derivative known as dextran-allyl isocyanate (Dex-AI) is synthesized. fishersci.no This modified dextran, containing pendant allyl groups, can be cross-linked to form a hydrogel. fishersci.nofishersci.no These hydrogels have been investigated as carriers for both small molecule drugs and larger protein therapeutics. For instance, biodegradable hydrogel networks based on Dex-AI and a hydrophobic macromer, poly(D,L-lactide) diacrylate (PDLLAM), have been developed for the controlled release of indomethacin, a moderately hydrophobic drug. fishersci.no The release mechanism in these systems is governed by a combination of factors, including the swelling-induced formation of a porous structure, the hydrolytic degradation of the polymer components, and hydrophobic interactions between the drug and the hydrogel matrix. fishersci.no
Further modifications of Dex-AI have been explored to create pH-sensitive hydrogels. By integrating ethylamine (B1201723) into the Dex-AI structure to form dextran-allyl isocyanate-ethylamine (Dex-AE), and then cross-linking it with polyethylene (B3416737) glycol diacrylate (PEGDA), a hydrogel that can regulate the release of albumin in response to pH changes has been fabricated. fishersci.ca The swelling behavior and subsequent release profile of these hydrogels are influenced by the pH of the surrounding environment. fishersci.ca
Table 1: Research Findings on this compound in Hydrogel Formulations for Controlled Release
| Polymer System | Modification/Cross-linker | Released Agent | Key Finding | Citation |
|---|---|---|---|---|
| Dextran-allyl isocyanate (Dex-AI) / Poly(D,L-lactide) diacrylate (PDLLAM) | Free radical polymerization | Indomethacin | Release is controlled by hydrogel swelling, degradation, and hydrophobic interactions. fishersci.no | fishersci.no |
| Dextran-allyl isocyanate-ethylamine (Dex-AE) / Polyethylene glycol diacrylate (PEGDA) | UV photo-crosslinking | Albumin | Achieved pH-sensitive release of the protein. fishersci.ca | fishersci.ca |
| Hydroxypropylmethylcellulose (HPMC) | Thiol-ene click chemistry with various thiol pendants | Therapeutic agents | The functionalization of HPMC with this compound allows for the creation of injectable hydrogels with tunable properties for sustained therapeutic delivery. fishersci.ca | fishersci.ca |
Functional Polymers in Drug Delivery and Tissue Engineering
The ability of this compound to introduce reactive allyl groups onto polymer backbones is extensively utilized to create functional polymers for sophisticated biomedical applications like drug delivery and tissue engineering. nih.govfishersci.com These allyl groups serve as versatile handles for further chemical modification, allowing for the attachment of bioactive molecules, targeting ligands, or other functional moieties. nih.govwikipedia.orgfishersci.ca
Dextran, a biocompatible and biodegradable polysaccharide, can be functionalized with this compound to create a platform for various biomedical applications. fishersci.no The resulting dextran-allyl isocyanate (Dex-AI) can be further modified by incorporating molecules like ethylamine, chloroacetic acid, or maleic anhydride (B1165640) to impart specific functionalities for drug delivery or as scaffolds for tissue repair. fishersci.no For example, a temperature-sensitive polymer, dextran-allyl isocyanate-ethylamine (TSDAIE), has been developed for cell detachment applications in tissue engineering. This polymer is hydrophobic at temperatures above its lower critical solution temperature (LCST), facilitating cell attachment, and becomes hydrophilic below the LCST, promoting gentle cell detachment, which is crucial for preserving cell interactions in regenerative medicine. fishersci.no
Cellulose (B213188) derivatives are another class of polymers modified with this compound for tissue engineering. Hydroxypropyl cellulose (HPC) has been modified with this compound to create macroporous sponges. fishersci.be These 3D scaffolds, formed by crosslinking the allyl groups, exhibit an interconnected porous structure that can support cell growth and tissue formation. fishersci.be Similarly, hydroxypropyl methylcellulose (B11928114) (HPMC) is treated with this compound to create a parent material that can be subsequently functionalized via thiol-ene click chemistry. fishersci.ca This strategy allows for the development of a library of HPMC derivatives with customized properties for creating injectable polymer-nanoparticle (PNP) hydrogels used in therapeutic delivery. fishersci.ca
Table 2: Research Findings on this compound in Functional Polymers for Drug Delivery and Tissue Engineering
| Polymer | Functionalization via this compound | Subsequent Modification | Application | Citation |
|---|---|---|---|---|
| Dextran | Introduction of allyl groups (Dex-AI) | Integration of ethylamine (Dex-AE), chloroacetic acid (Dex-AC), maleic anhydride (Dex-AM) | Controlled release and tissue-engineered scaffolds. fishersci.no | fishersci.no |
| Dextran | Introduction of allyl groups and ethylamine (TSDAIE) | Temperature-sensitive polymer formation | Non-enzymatic cell detachment for tissue engineering. fishersci.no | fishersci.no |
| Hydroxypropyl cellulose (HPC) | Introduction of allyl groups | Gamma-ray irradiation crosslinking | 3D macroporous sponges for tissue engineering scaffolds. fishersci.be | fishersci.be |
| Hydroxypropyl methylcellulose (HPMC) | Introduction of allyl groups | Thiol-ene click chemistry with various thiols | Injectable polymer-nanoparticle (PNP) hydrogels for therapeutic delivery. fishersci.ca | fishersci.ca |
Computational and Spectroscopic Characterization of Allyl Isocyanate
Conformational Analysis and Potential Energy Surfaces
The conformational landscape of allyl isocyanate is primarily defined by the internal rotation around two key single bonds: C-C and C-N. This rotation gives rise to various conformers with distinct potential energies.
Theoretical Predictions of Conformers using DFT and MP2 Methods
Theoretical explorations of this compound's conformational space have been conducted by generating two-dimensional potential energy surfaces (PES) through systematic scanning of the C₁-C₂-C₃-N₄ (δ) and C₂-C₃-N₄-C₅ (θ) torsional angles. fishersci.pt Initial calculations using methods like Møller-Plesset perturbation theory (MP2) and dispersion-corrected Density Functional Theory (DFT), specifically B3LYP-D3(BJ), have predicted the existence of three distinct low-energy conformers, designated as I, II, and III. fishersci.ptnih.gov These theoretical models are crucial for guiding experimental searches for these conformers. fishersci.ca
Experimental Verification of Conformers via Microwave Spectroscopy
The theoretical predictions have been subjected to experimental validation using Fourier transform microwave (FTMW) spectroscopy. nih.gov Analysis of the microwave spectra obtained from a supersonic jet expansion of this compound confirmed the presence of two conformers: the global minimum, conformer I, and a higher-energy conformer III. fishersci.ptnih.gov This marked the first experimental and theoretical identification of conformer I as the most stable geometry. nih.gov The assignments were substantiated by observing the spectra of various isotopologues (¹³C, ¹⁵N, and ¹⁸O) in their natural abundance. nih.govfishersci.ca For the most stable conformer, a tunneling splitting was observed in the rotational transitions, which arises from the interconversion between its two mirror images. fishersci.ca
Role of Dispersion Corrections in Conformational Preference
The study of this compound has highlighted the critical importance of accounting for dispersion forces in quantum chemical calculations, even for relatively small molecules. nih.gov Standard B3LYP (a DFT method) calculations without dispersion corrections failed to predict conformer I as a stable minimum. fishersci.ptnih.gov It was only through the inclusion of dispersion corrections, such as the D3(BJ) scheme, that the theoretical models could accurately replicate the experimental findings, showing conformer I to be the global minimum. fishersci.ptnih.gov This underscores the necessity of including these effects to correctly describe the conformational equilibrium and the subtle balance of forces that dictate molecular structure. nih.govsigmaaldrich.com
Quantum Chemical Calculations of Electronic Structure
Beyond conformational preferences, quantum chemical calculations provide deep insights into the electronic environment and geometric parameters of this compound.
Natural Bond Orbital Analysis of Nitrogen Hybridization
Natural Bond Orbital (NBO) analysis has been employed to understand the electronic structure around the nitrogen atom. thegoodscentscompany.com These analyses reveal that the nitrogen atom in this compound possesses approximately sp¹·⁵ hybridization. thegoodscentscompany.comfishersci.ca This finding is part of a broader comparison with the analogous molecule, allyl isothiocyanate (CH₂=CHCH₂NCS), where the nitrogen atom exhibits more ~sp character. sigmaaldrich.comthegoodscentscompany.comfishersci.ca This difference in hybridization is a key factor in explaining the variations in bond angles observed between the two compounds. sigmaaldrich.comthegoodscentscompany.com
Insights into Bond Angles and Geometrical Parameters
The combination of microwave spectroscopy and quantum calculations allows for the precise determination of molecular geometries. nih.gov For this compound, the experimentally derived CNC bond angle is 137.5(4)°. thegoodscentscompany.comfishersci.ca This is significantly smaller than the corresponding angle in allyl isothiocyanate, a difference attributed to the change in nitrogen hybridization. thegoodscentscompany.com The experimental rotational constants obtained from the spectra of various isotopologues have enabled the derivation of experimental structures (rₛ and r₀) for the backbone of the observed conformers, providing a detailed picture of the molecule's geometry. fishersci.ptnih.gov
Microwave Spectroscopy for Structural Elucidation
The gas-phase structure and conformational landscape of this compound have been precisely investigated using high-resolution microwave spectroscopy, complemented by quantum chemical calculations. aip.orgaip.org These studies have been crucial in identifying the stable conformers of the molecule and understanding the subtle intramolecular forces that govern its geometry. aip.org
The rotational spectrum of this compound has been comprehensively studied using two powerful Fourier transform microwave (FTMW) spectroscopy techniques: chirped-pulse (CP-FTMW) and Balle-Flygare cavity-based FTMW spectroscopy. aip.orgumanitoba.ca The CP-FTMW method allows for the rapid acquisition of a broad spectral range, which is ideal for identifying the spectral signatures of different conformers without prior knowledge of their rotational constants. aip.orghmc.edu In the study of this compound, a broadband rotational spectrum was initially measured in the 8 to 18 GHz range using a CP-FTMW spectrometer. aip.org
Following the initial broadband scan, the higher resolution of the Balle-Flygare FTMW spectrometer was employed. aip.orgcaltech.edu This technique offers superior resolution (with line widths typically around 7 kHz) and sensitivity, enabling the precise measurement of rotational transitions and the resolution of fine details like nuclear quadrupole hyperfine structures. aip.org The use of a supersonic jet expansion in both techniques cools the sample to rotational temperatures of approximately 5 K, which simplifies the spectrum by populating only the lowest energy conformations. acs.org This combined approach proved essential for the unambiguous identification and characterization of the conformers of this compound present in the jet-cooled expansion. aip.org
Spectroscopic investigations successfully identified and assigned rotational transitions for two conformers of this compound, designated as conformer I and conformer III. aip.org Surprisingly, the global minimum, conformer I, had not been previously reported either experimentally or theoretically until these FTMW studies. aip.orgaip.org The previously known gauche conformer (conformer III) was also observed. aip.org
To determine the molecular structures with high precision, the rotational spectra of various isotopologues were measured in their natural abundance. aip.org For both conformers I and III, transitions for all three single-substituted ¹³C species, as well as the ¹⁵N and ¹⁸O isotopologues, were assigned. aip.orgaip.org The determination of the rotational constants for this array of isotopologues allows for the calculation of the atomic coordinates within the molecule's principal axis system. aip.org This isotopic substitution data was instrumental in deriving experimental structures (r₀ and rₛ) for the backbone of each conformer, providing definitive geometric information. aip.orgaip.org
| Isotopologue | A | B | C |
|---|---|---|---|
| Parent | 8019.7766(11) | 2088.8504(2) | 1757.3999(2) |
| ¹³C₁ | 7911.3323(21) | 2087.6534(5) | 1753.8111(5) |
| ¹³C₂ | 8019.4678(27) | 2043.9161(5) | 1725.2672(5) |
| ¹³C₃ | 7837.2407(15) | 2079.7997(3) | 1747.0782(3) |
| ¹⁵N₄ | 8019.5583(18) | 2021.9845(4) | 1714.2464(4) |
| ¹³C₅ | 7882.2608(12) | 2088.7562(3) | 1751.2721(3) |
| ¹⁸O₆ | 7671.1856(16) | 2087.8927(4) | 1732.1932(4) |
The presence of the ¹⁴N nucleus (spin I=1) in this compound gives rise to nuclear quadrupole hyperfine splitting in the rotational spectra. umanitoba.ca This interaction between the nuclear quadrupole moment of the nitrogen atom and the electric field gradient created by the surrounding electrons splits each rotational transition into multiple, closely spaced components. umanitoba.caresearchgate.net This hyperfine structure was resolved in the high-resolution Balle-Flygare FTMW spectra. aip.org
For conformer I, the rotational transitions displayed the typical splitting pattern due to the ¹⁴N nucleus. aip.orgaip.org Analysis of these hyperfine patterns provides valuable information about the electronic environment around the nitrogen atom. researchgate.net The determined nuclear quadrupole coupling constants (e.g., χaa, χbb, χcc) are directly related to the asymmetry of the electron charge distribution at the nucleus. researchgate.net For conformer III, 83 hyperfine components from 13 a-type, five b-type, and four c-type rotational transitions were measured and fitted to determine the rotational constants and the diagonal elements of the nuclear quadrupole coupling tensor. aip.org
Comparative Spectroscopic and Computational Studies with Allyl Isothiocyanate
Comparative studies between this compound (-NCO) and its sulfur analogue, allyl isothiocyanate (-NCS), reveal significant structural differences attributable to the change in the terminal chalcogen atom. umanitoba.caumanitoba.ca Microwave spectroscopy and computational chemistry have been employed to probe these differences, particularly concerning the geometry around the nitrogen atom. researchgate.netnih.gov
A key structural variance is the CNC bond angle. In the most stable conformer of allyl isothiocyanate, the CNC angle was experimentally determined to be 152.6(3)°. nih.govacs.org This is approximately 15° larger than the corresponding angle in this compound, which is 137.5(4)°. researchgate.netnih.gov Computational analyses using Natural Bond Orbital (NBO) theory explain this geometric difference through a change in the hybridization at the nitrogen atom. nih.govacs.org The nitrogen in allyl isothiocyanate exhibits hybridization with more ~sp character, which favors a more linear arrangement. researchgate.net In contrast, the nitrogen in this compound has a hybridization closer to ~sp¹·⁵, leading to a more bent CNC geometry. researchgate.netnih.gov This highlights how substituting oxygen with sulfur significantly alters the electronic structure and molecular geometry of the allyl framework. umanitoba.ca
| Property | This compound (-NCO) | Allyl Isothiocyanate (-NCS) |
|---|---|---|
| Experimental CNC Bond Angle | 137.5(4)° | 152.6(3)° |
| Nitrogen Hybridization (NBO) | ~sp¹·⁵ | ~sp |
Advanced Research Applications in Organic Synthesis of Allyl Isocyanate
Allyl Isocyanate as a Versatile Building Block in Multistep Synthesis
The utility of this compound as a versatile building block is prominently demonstrated in its application in multistep syntheses of complex natural products. The isocyanate moiety serves as a reactive handle that can be trapped with a variety of nucleophiles, leading to the formation of ureas, carbamates, and other derivatives. This reactivity, combined with the stereospecificity of its formation, allows for the precise installation of nitrogen-containing functional groups in intricate molecular frameworks.
A notable example is the total synthesis of (–)-Agelastatin A, a marine alkaloid with potent cytotoxic activity. iupac.orgacs.org In this synthesis, a double researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl cyanate (B1221674) intermediate to an this compound was employed to introduce two key nitrogen functionalities with complete stereocontrol. iupac.orgacs.org The first rearrangement established a nitrogen-substituted stereogenic center, which was then elaborated to form a key diol intermediate. A subsequent ring-closing metathesis constructed the cyclopentene (B43876) ring of the natural product. The second allyl cyanate to isocyanate rearrangement was then utilized to install the vicinal diamine moiety, highlighting the iterative power of this methodology in complex molecule synthesis. acs.org
Similarly, the total synthesis of (+)-Manzamine A, a structurally complex marine alkaloid with a unique pentacyclic ring system, features the allyl cyanate to isocyanate rearrangement as a crucial step. acs.orgchem-station.com This rearrangement was used for the stereoselective introduction of a nitrogen functionality at a sterically congested position, a transformation that would be challenging to achieve with other methods. acs.orgchem-station.com The resulting isocyanate was trapped to form a carbamate (B1207046), which was then carried forward through the remainder of the synthesis. These examples underscore the power of this compound as a linchpin in the strategic assembly of complex natural products.
Stereocontrolled Formation of Carbon-Nitrogen Bonds
The stereocontrolled formation of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, and the researchgate.netresearchgate.net-sigmatropic rearrangement of allyl cyanates to allyl isocyanates provides a powerful and reliable method to achieve this. researchgate.net This pericyclic reaction proceeds through a concerted, chair-like six-membered transition state, which ensures a high degree of stereospecificity. chem-station.comresearchgate.net The chirality of the starting allylic alcohol is effectively transferred to the newly formed allylic amine derivative with complete fidelity. researchgate.net
This rearrangement offers distinct advantages over other methods for allylic amination. It occurs under mild, metal-free conditions, typically at or below room temperature, and the precursor allyl carbamates are stable and easy to handle. researchgate.net The high reactivity of the resulting isocyanate allows for in-situ trapping with a wide range of nucleophiles, providing access to a diverse array of N-functionalized compounds. researchgate.net
The stereochemical outcome is dictated by the suprafacial migration of the cyanate group, meaning the nitrogen atom is delivered to the same face of the allyl system from which the oxygen atom departed. researchgate.net This predictable stereochemical course makes it an invaluable tool for asymmetric synthesis, enabling the construction of chiral nitrogen-containing building blocks with high enantiomeric purity.
Synthesis of Complex Nitrogen-Containing Molecules
This compound is particularly well-suited for the synthesis of complex nitrogen-containing molecules, most notably in the field of carbohydrate chemistry. Its application has enabled the stereoselective synthesis of a variety of aminosugars and their derivatives, which are important components of many biologically active compounds. researchgate.netacs.orgnih.gov
The researchgate.netresearchgate.net-sigmatropic rearrangement of allyl cyanates derived from glycals (unsaturated carbohydrates) provides a direct and highly stereoselective route to functionalized β-N-glycosides. acs.orgnih.gov This methodology allows for the formation of β-N-glucosyl and galactosyl carbamates, ureas, and amides in good yields. acs.orgnih.gov The reaction proceeds with complete chirality transfer, ensuring the formation of the β-anomer exclusively. acs.org
The process begins with the conversion of a glycal to an allylic carbamate. acs.orgnih.gov Dehydration of the carbamate generates a transient allyl cyanate, which spontaneously undergoes the researchgate.netresearchgate.net-sigmatropic rearrangement to afford a glycosyl isocyanate. acs.orgnih.gov This reactive intermediate is then trapped in situ with a nucleophile, such as an alcohol or an amine, to yield the desired β-N-glycoside. acs.orgnih.gov The versatility of this method is demonstrated by the wide range of nucleophiles that can be employed, leading to a diverse array of functionalized N-glycosides. acs.org
| Entry | Starting Material | Nucleophile | Product | Yield (%) |
|---|---|---|---|---|
| 1 | D-Glucal Carbamate | Benzyl Alcohol | β-N-Glucosyl Carbamate | 92 |
| 2 | D-Galactal Carbamate | Benzyl Alcohol | β-N-Galactosyl Carbamate | 85 |
| 3 | D-Glucal Carbamate | Aniline | β-N-Glucosyl Urea (B33335) | 78 |
| 4 | D-Galactal Carbamate | Aniline | β-N-Galactosyl Urea | 81 |
The utility of the this compound rearrangement in carbohydrate synthesis extends beyond the preparation of simple N-glycosides to the synthesis of more complex diaminosugars. researchgate.netacs.orgnih.gov The unsaturated products obtained from the initial rearrangement can be further elaborated to introduce additional amino groups. acs.orgnih.gov
For instance, 1,3-diaminosugars can be accessed through a tethered aminohydroxylation of the double bond in the newly formed hexenopyranosides. nih.gov This process allows for the stereoselective installation of a second amino group at the C-3 position.
Furthermore, an iterative application of the allyl cyanate/isocyanate rearrangement provides a novel strategy for the synthesis of 1,2-diaminosugars. acs.orgnih.gov The initial rearrangement product contains a protected allylic alcohol, which can be converted into a new carbamate. acs.orgnih.gov A second dehydration and researchgate.netresearchgate.net-sigmatropic rearrangement sequence then introduces a second nitrogen functionality at the C-2 position, yielding an orthogonally protected 1,2-diamino sugar. acs.orgnih.gov This iterative approach highlights the robustness and versatility of the methodology for the construction of complex aminosugar architectures. acs.orgnih.gov
| Entry | Starting Material | Key Transformation | Product | Yield (%) |
|---|---|---|---|---|
| 1 | Functionalized Hexenopyranoside | Tethered Aminohydroxylation | 1,3-Diaminosugar derivative | 65 |
| 2 | Protected 1-Aminosugar | Iterative this compound Rearrangement | Orthogonally Protected 1,2-Diamino Sugar | 51 |
As previously mentioned in section 6.1, the this compound rearrangement has been a key strategy in the total synthesis of several complex natural products. The ability to introduce nitrogen with high stereocontrol into sterically demanding environments makes it a powerful tool for late-stage functionalization and for the construction of core scaffolds.
In the synthesis of (–)-Agelastatin A, the rearrangement was not only used to set a key stereocenter but was also employed in an iterative fashion to build up the complex diamino cyclopentene core of the molecule. iupac.orgacs.org This demonstrates how a single powerful reaction can be strategically deployed multiple times within a synthesis to achieve a complex molecular target.
The synthesis of (+)-Manzamine A provides another compelling example. acs.orgchem-station.com Here, the rearrangement was used to install a nitrogen atom adjacent to a quaternary carbon center, a notoriously difficult transformation. acs.org The mild conditions of the rearrangement were crucial for the success of this step, as the substrate was sensitive to harsher reaction conditions. acs.org These examples solidify the importance of the this compound rearrangement as a strategic and enabling transformation in the field of natural product synthesis.
Analytical Methodologies for Allyl Isocyanate
Chromatographic Techniques for Separation and Identification
Chromatography is a fundamental tool for separating allyl isocyanate from complex mixtures, allowing for its precise identification and quantification. The choice between gas and liquid chromatography is largely dependent on the volatility of the analyte and the nature of the sample matrix.
Gas chromatography is well-suited for the analysis of volatile compounds like this compound. When coupled with a flame ionization detector (GC-FID) or a mass spectrometer (GC-MS), it provides a powerful method for both quantitative and qualitative analysis. rjptonline.orgelsevierpure.com
GC-MS is particularly valuable for identifying this compound and its related volatile degradation products in complex samples such as plant extracts. nih.govnih.gov For instance, in the analysis of mustard and horseradish extracts, GC-MS has been used to identify and quantify this compound, as well as degradation products like allyl cyanide and allyl sulfides. nih.gov It is important to note that thermal degradation can sometimes occur during GC analysis, potentially leading to the formation of artifacts such as allyl thiocyanate (B1210189) from this compound. nih.gov Headspace solid-phase microextraction (HS-SPME) combined with GC-MS is a common technique for isolating and identifying volatile flavor components, including this compound and its derivatives, in food products. nih.gov
Key Research Findings from GC-MS Analysis:
| Sample Matrix | Major Compounds Detected | Analytical Technique |
| Mustard and Horseradish Extracts | Allyl isothiocyanate, Allyl thiocyanate, Allyl cyanide | GC, GC/MS |
| Mustard Pastes | Allyl isothiocyanate, Allyl thiocyanate, Carbon disulfide, Diallyl sulfide | HS-SPME-GC-MS |
| Garlic Mustard (Alliaria petiolata) | Allyl isothiocyanate, 3,4-epithiobutane nitrile, Allyl nitrile | GC, GC-MS |
For the analysis of less volatile metabolites of this compound or for its determination in aqueous samples, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the methods of choice. mdpi.comnih.gov LC-MS is particularly advantageous for analyzing polar metabolites. nih.gov
To enhance the sensitivity and selectivity of detection, especially in complex biological matrices, derivatization of this compound is often employed prior to LC-MS analysis. nih.gov For instance, reaction with N-(tert-butoxycarbonyl)-L-cysteine methyl ester allows for the simultaneous determination of allyl isothiocyanate and its phase II metabolites by ultra-high-performance liquid chromatography/tandem mass spectrometry (UHPLC/MS/MS). nih.gov This approach offers significant improvements in selectivity and sensitivity over traditional HPLC with UV or electrochemical detection. researchgate.net
Reversed-phase HPLC (RP-HPLC) is a widely adopted technique for the routine analysis of isothiocyanates, including allyl isothiocyanate. researchgate.net A simple, specific, and robust RP-HPLC method has been developed and validated for the estimation of allyl isothiocyanate in various formulations. nih.govresearchgate.net
A typical validated RP-HPLC method demonstrates good linearity over a specific concentration range. For example, one method showed linearity for allyl isothiocyanate between 10-18 μg/mL with a regression coefficient of 0.9961. nih.gov The accuracy of such methods is often confirmed by standard addition, with recovery percentages typically falling within the range of 97-104%. nih.gov The limit of detection (LOD) and limit of quantification (LOQ) are also critical validation parameters, with one study reporting values of 0.0043 μg/mL and 0.01324 μg/mL, respectively, for allyl isothiocyanate. nih.gov The simultaneous determination of allyl isothiocyanate and its precursor, sinigrin, can also be achieved using a single RP-HPLC run, which is advantageous for studying their degradation and conversion processes. nih.gov
Validation Parameters for a Typical RP-HPLC Method for this compound:
| Parameter | Result |
| Linearity Range | 10-18 μg/mL |
| Regression Coefficient (r²) | 0.9961 |
| Accuracy (% Recovery) | 97.07% - 103.66% |
| Limit of Detection (LOD) | 0.0043 μg/mL |
| Limit of Quantification (LOQ) | 0.01324 μg/mL |
Spectrometric Approaches for Structural and Quantitative Analysis
Spectrometric techniques are indispensable for the structural elucidation and quantitative analysis of this compound. UV spectrometry is particularly useful for kinetic studies, while NMR spectroscopy provides detailed structural information.
Ultraviolet (UV) spectrometry is a valuable tool for investigating the kinetics of reactions involving allyl isothiocyanate, such as its hydrolysis in different pH media. researchgate.net Allyl isothiocyanate exhibits a maximum absorption at around 240 nm in acidic to neutral solutions. researchgate.net Upon hydrolysis in alkaline conditions (pH 9-12), it is converted to the corresponding thiourea, which results in a shift of the absorption peak to approximately 226 nm and a significant increase in molar absorptivity. researchgate.netresearchgate.net
By monitoring the change in absorbance over time, the reaction can be treated as a pseudo-first-order reaction, allowing for the determination of kinetic parameters. researchgate.net This technique is effective for studying the influence of various factors, such as pH and the presence of other molecules like cyclodextrins, on the stability and reactivity of this compound in aqueous solutions. researchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is a powerful technique for the unambiguous structural characterization of this compound. nih.govacs.orgresearchgate.net
¹H NMR spectra provide information about the different protons in the allyl group, while ¹³C NMR spectra reveal the chemical environment of the carbon atoms. A notable characteristic in the ¹³C NMR spectrum of allyl isothiocyanate is the "near-silence" or extreme broadening of the signal for the isothiocyanate carbon (-N=C=S). nih.govacs.orgresearchgate.net This phenomenon is attributed to the structural flexibility and conformational dynamics of the molecule. nih.govacs.orgresearchgate.net The conformation of allyl isothiocyanate is described by dihedral and bond angles, and the rapid exchange between different conformers, coupled with the flexibility of the isothiocyanate group, leads to this characteristic spectral feature. nih.govacs.org
Typical NMR Data for Allyl Isothiocyanate:
| Nucleus | Chemical Shift (δ) Range | Key Observations |
| ¹H NMR | Protons of the allyl group | Provides information on the connectivity and environment of hydrogen atoms. |
| ¹³C NMR | Carbons of the allyl group and the isothiocyanate carbon | The isothiocyanate carbon signal is often broad or nearly silent due to molecular flexibility and rapid conformational exchange. nih.govacs.orgresearchgate.net |
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. Organic molecules absorb infrared radiation at specific frequencies that correspond to the vibrational energies of their chemical bonds. An FTIR spectrum, which plots wavenumber (cm⁻¹) against percent transmittance or absorbance, provides a unique fingerprint of the molecule, revealing the presence of its constituent functional groups. vscht.cz
For this compound, FTIR spectroscopy allows for the clear identification of its two primary functional components: the allyl group and the isocyanate group. The isocyanate group (-N=C=O) is particularly distinct, exhibiting a strong and sharp absorption band in a region of the spectrum that is relatively free from other common absorptions. This peak is typically observed around 2275-2270 cm⁻¹. paint.orgresearchgate.net The intensity of this band is directly related to the concentration of the isocyanate functionalities. paint.org
The allyl group also presents characteristic absorption bands. The stretching vibration of the carbon-carbon double bond (C=C) typically results in a moderate band in the 1680-1640 cm⁻¹ region. vscht.cz Additionally, the stretching vibrations of the vinyl C-H bonds (=C-H) are found at wavenumbers slightly above 3000 cm⁻¹, generally around 3080 cm⁻¹, which distinguishes them from the C-H bonds of alkanes that appear below 3000 cm⁻¹. vscht.cz
The table below summarizes the characteristic FTIR absorption bands for the functional groups present in this compound.
| Functional Group | Bond | Vibration Type | Characteristic Absorption (cm⁻¹) | Intensity |
| Isocyanate | -N=C=O | Asymmetric Stretch | 2275 - 2270 | Strong |
| Alkene | C=C | Stretch | 1680 - 1640 | Medium, Variable |
| Alkene | =C-H | Stretch | 3100 - 3000 | Medium |
| Alkyl | -C-H | Stretch | 3000 - 2850 | Medium, Strong |
Quantitative Analysis Methods
Quantitative analysis of this compound is crucial for various applications, from monitoring chemical reactions to assessing workplace exposure. Due to the high reactivity of the isocyanate group, many analytical methods involve a derivatization step to convert the analyte into a more stable compound before measurement. rsc.orgastm.org
Colorimetric Determination Techniques
Colorimetric techniques are a subset of quantitative analysis methods that rely on the measurement of color intensity produced by a chemical reaction. For isocyanates, this often involves a derivatization reaction that yields a colored product, the concentration of which can be determined spectrophotometrically.
One established principle for the analysis of certain isocyanates involves reacting the isocyanate sample with an excess of a primary amine, such as dibutylamine (B89481), to form a substituted urea (B33335). iteh.aiiteh.ai The remaining, unreacted dibutylamine is then back-titrated with a standardized acid. The endpoint of this titration can be determined using a colored indicator, making it a colorimetric method. iteh.aiiteh.ai This approach quantifies the amount of isocyanate based on the amount of amine it consumed.
Another approach, though noted as less suitable for aliphatic isocyanates, involves the hydrolysis of the isocyanate to its corresponding primary amine. rsc.org This amine is then diazotized with nitrous acid and coupled with a chromogenic agent, such as N-1-naphthylethylenediamine, to produce a stable and intensely colored azo dye. rsc.orggoogle.com The intensity of the resulting color is proportional to the initial isocyanate concentration. However, this method has limitations in sensitivity and specificity for aliphatic isocyanates. rsc.org
The table below outlines the principles of these colorimetric techniques.
| Method | Principle | Reagents | Measurement |
| Amine Reaction & Back-Titration | Isocyanate reacts with a known excess of an amine. The unreacted amine is titrated with a standard acid using a color indicator. | Dibutylamine, Hydrochloric Acid | Visual or Spectrophotometric Endpoint Detection |
| Hydrolysis & Diazotization | Isocyanate is hydrolyzed to a primary amine, which is then diazotized and coupled with a reagent to form a colored azo dye. | Nitrous Acid, N-1-naphthylethylenediamine | Spectrophotometric Absorbance |
Application of Internal Standards in Chromatographic Analysis
Chromatographic techniques, such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are widely used for the separation and quantification of isocyanates. rsc.orgastm.org To enhance the accuracy and precision of these measurements, an internal standard (IS) is often employed. monadlabtech.com An internal standard is a compound of known concentration that is added to every sample, blank, and standard solution. youtube.com
The primary purpose of using an internal standard is to correct for variations that can occur during sample preparation and analysis, such as inconsistencies in injection volume or sample loss during extraction steps. youtube.comscioninstruments.com Quantification is not based on the absolute peak area of the analyte, but on the ratio of the peak area of the analyte to the peak area of the internal standard. scioninstruments.com This ratio remains constant even if the absolute peak areas fluctuate, thus improving the reliability and reproducibility of the results. youtube.com
Key criteria for selecting a suitable internal standard include:
It must be a compound that is not naturally present in the sample matrix. youtube.comscioninstruments.com
It should be chemically similar to the analyte to ensure it behaves similarly during sample preparation and analysis. youtube.comscioninstruments.com
It must be chromatographically resolved from the analyte and any other components in the sample. scioninstruments.com
For the analysis of isocyanates, isotopically labeled analogs of the analytes are considered ideal internal standards. monadlabtech.com For example, in methods involving derivatization with di-n-butylamine (DBA), deuterium-labeled DBA (such as d9-DBA) can be used. researchgate.net This results in the formation of a deuterated urea derivative that serves as the internal standard for the non-deuterated analyte derivative, ensuring very similar chemical behavior and chromatographic retention times. researchgate.net The internal standard should be added to the samples at a constant, known concentration at an early stage of the sample preparation process to account for variations throughout the entire procedure. scioninstruments.com
Environmental Behavior and Degradation Pathways of Allyl Isocyanate
Hydrolytic Degradation Mechanisms
The primary mechanism for the degradation of allyl isocyanate in an aqueous environment is hydrolysis. This reaction involves the nucleophilic attack of a water molecule on the electrophilic carbon atom of the isocyanate group (-N=C=O). This initial reaction forms an unstable intermediate known as allyl carbamic acid. researchgate.netpoliuretanos.net
Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the carbonyl carbon of the isocyanate group.
Formation of Carbamic Acid: This leads to the formation of an unstable N-substituted carbamic acid (allylcarbamic acid). researchgate.net
Due to its instability, the carbamic acid intermediate does not persist in the environment and rapidly decomposes into more stable products. researchgate.net
Formation of Urea (B33335) and Carbon Dioxide Derivatives
The degradation of the allyl carbamic acid intermediate is a rapid process that yields a primary amine and carbon dioxide. researchgate.netpoliuretanos.net
The key steps in this formation are:
Decarboxylation: The unstable allyl carbamic acid spontaneously loses a molecule of carbon dioxide (CO₂).
Amine Formation: This decarboxylation results in the formation of allylamine (B125299). researchgate.net
The newly formed allylamine is a reactive primary amine. It can readily react with another molecule of this compound if present in the vicinity. This subsequent reaction is significantly faster than the initial hydrolysis of the isocyanate. The reaction between the amine and a second isocyanate molecule produces a stable, disubstituted urea derivative, specifically N,N'-diallylurea. researchgate.netpoliuretanos.net This two-step process is the principal pathway for the formation of urea derivatives from isocyanates in water.
Expected Hydrolysis Pathway of this compound
| Step | Reactants | Intermediate/Products | Description |
|---|---|---|---|
| 1 | This compound + Water | Allyl Carbamic Acid | Initial hydrolysis reaction forms an unstable carbamic acid intermediate. |
| 2 | Allyl Carbamic Acid | Allylamine + Carbon Dioxide | The unstable intermediate rapidly decomposes. |
| 3 | Allylamine + this compound | N,N'-Diallylurea | The resulting amine reacts with another isocyanate molecule to form a stable urea. |
Thermal Degradation Profiles in Aqueous Media
Specific experimental data on the thermal degradation profile of this compound in aqueous media, including identified degradation products at various temperatures, is not available in the reviewed literature. The detailed studies found relate to allyl isothiocyanate, which produces various sulfur compounds upon heating in water. dss.go.thnih.govacs.org
For general isocyanates, elevated temperatures (typically above 100-110°C) can introduce additional reactions. The urea formed during hydrolysis can react with remaining isocyanate groups. This reaction between a urea and an isocyanate leads to the formation of a biuret, a compound containing three acyl groups and two nitrogen atoms. poliuretanos.net This suggests that under conditions of high temperature in an aqueous environment, the thermal degradation profile of this compound could potentially include the formation of allyl-substituted biurets in addition to N,N'-diallylurea. However, without specific experimental studies, the exact products and their distribution remain hypothetical.
Emerging Research and Future Perspectives for Allyl Isocyanate
Development of Novel Synthetic Pathways
The synthesis of allyl isocyanates and their derivatives is an active area of research, with a focus on developing milder, more efficient, and highly stereoselective methods. A key strategy that has gained prominence is the nih.govnih.gov-sigmatropic rearrangement of allylic cyanates to the corresponding isocyanates. chem-station.comresearchgate.net
This rearrangement offers several advantages, including often proceeding at or below room temperature without the need for a metal catalyst, and demonstrating a high degree of stereospecificity with complete transfer of chirality. researchgate.net The process typically begins with the dehydration of a manageable allyl carbamate (B1207046) precursor, which forms a transient allyl cyanate (B1221674) that spontaneously rearranges to the thermodynamically more stable allyl isocyanate. chem-station.comacs.org The resulting isocyanate is highly versatile and can be trapped in situ with various nucleophiles, such as alcohols or amines, to produce a diverse range of stable carbamates and ureas. researchgate.netorgsyn.org
Recent research has expanded the application of this methodology to complex molecular architectures. For instance, the allyl cyanate/isocyanate rearrangement has been successfully applied to glycals (unsaturated sugars), providing a novel, metal-free route to N-glycosides and various diaminosugars. acs.orgresearchgate.net In these syntheses, the reaction proceeds with complete transmission of stereochemical information, allowing for the controlled formation of β-N-glycosyl carbamates, ureas, and amides. acs.org Researchers have demonstrated that iteration of the rearrangement process on a single sugar scaffold can be used to install multiple amino functionalities, opening pathways to complex structures like 1,2-diaminosugars. acs.org
Beyond the rearrangement of allylic cyanates, other innovative synthetic strategies are being explored. One such method involves the palladium-catalyzed three-component coupling of isocyanides, allyl carbonate, and trimethylsilyl (B98337) azide (B81097) to produce allyl cyanamides, which are structurally related to isocyanates. nih.gov Additionally, research into the thermal decomposition of various carbamates is being investigated as a potential route for isocyanate synthesis, with computational models being developed to optimize reactor design and process conditions. researchgate.net
The table below summarizes key features of the prominent nih.govnih.gov-sigmatropic rearrangement pathway for synthesizing this compound derivatives from allylic carbamates.
| Feature | Description | Research Finding |
| Precursor | Allyl Carbamates | Manageable and accessible starting materials. acs.org |
| Key Intermediate | Allyl Cyanate | Formed in situ via dehydration of the carbamate. chem-station.com |
| Reaction Type | nih.govnih.gov-Sigmatropic Rearrangement | A concerted, pericyclic process. researchgate.net |
| Conditions | Mild, Metal-Free | Often occurs at or below ambient temperature, avoiding harsh reagents or metal catalysts. researchgate.net |
| Stereochemistry | Highly Stereospecific | Complete transfer of chirality from the starting alcohol to the product amine. researchgate.netorgsyn.orgoup.com |
| Product Versatility | In-situ Trapping | The resulting isocyanate can be reacted immediately with various nucleophiles (alcohols, amines, etc.). orgsyn.org |
Exploration of Advanced Polymeric Materials and Their Applications
The unique structure of this compound makes it a valuable monomer for the synthesis of advanced polymers with tunable properties. The pendant allyl groups along the polymer backbone serve as reactive sites for post-polymerization modifications, allowing for the introduction of diverse functionalities. nih.govmdpi.com
Coordination polymerization is a key technique used to synthesize well-defined polymers and copolymers of this compound. Using organotitanium catalysts, researchers have successfully produced statistical and block copolymers of this compound (ALIC) with other isocyanates, such as n-hexyl isocyanate (HIC) or n-dodecyl isocyanate (DDIC). mdpi.combahargroup.org Unlike anionic polymerization methods which can lead to solubility issues due to crosslinking of the allyl groups, coordination polymerization keeps the allyl side groups intact, even at high molecular weights. mdpi.com The resulting copolymers can exhibit a range of properties, from amorphous to semi-crystalline, and can form liquid-crystalline phases depending on composition and molecular weight. mdpi.combahargroup.org
A significant area of research is the post-polymerization functionalization of poly(this compound) (PALIC) and its copolymers. The pendant allyl groups are amenable to various chemical transformations, with the thiol-ene "click" reaction being a particularly effective method. nih.gov This reaction allows for the efficient grafting of molecules containing thiol groups onto the polymer chain. For example, researchers have introduced aromatic groups by reacting PALIC with 2-phenylethanethiol, a modification aimed at enhancing the thermal stability of the parent polymer. mdpi.com
These advanced polymeric materials have a wide range of potential applications:
Coatings, Adhesives, Sealants, and Elastomers (CASE) : The ability to form cross-linked networks makes these polymers suitable for high-performance material applications. gelest.com
Biomedical Materials : Allyl-functionalized polymers are being explored for drug delivery, tissue engineering, and as antimicrobial coatings. nih.gov
Energetic Binders : An allyl urethane (B1682113) NIMMO-THF copolyether, synthesized from a tri-functional copolyether and this compound, has been developed as a potential energetic binder for composite solid propellants and polymer-bonded explosives (PBX), exhibiting good mechanical properties and thermal stability. bibliotekanauki.pl
Thermally Stable Materials : Functionalization of the allyl groups, for instance by introducing phenyl moieties, has been shown to improve the thermal decomposition characteristics of polyisocyanates. mdpi.com
The table below highlights some of the polymeric systems derived from this compound and their notable characteristics.
| Polymer System | Synthesis Method | Key Feature(s) | Potential Application(s) |
| P(ALIC-co-DDIC) | Coordination Polymerization | Statistical or block copolymers with tunable thermal properties. mdpi.com | Advanced materials, thermally stable polymers. mdpi.com |
| P(n-hexyl isocyanate-co-allyl isocyanate) | Coordination Polymerization | Forms lyotropic liquid-crystalline gels. bahargroup.org | Smart materials, elastomers. bahargroup.org |
| Allyl Urethane NIMMO-THF Copolyether | Urethane Synthesis | Energetic polymer with good mechanical and thermal properties. bibliotekanauki.pl | Energetic binders for propellants and explosives. bibliotekanauki.pl |
| Functionalized PALIC | Thiol-ene Click Reaction | Allows for grafting of functional molecules to enhance properties like thermal stability. mdpi.com | High-performance functional polymers. mdpi.com |
Deeper Mechanistic Understanding of Reactivity and Stereocontrol
A central focus of emerging research is the mechanistic elucidation of reactions involving this compound, particularly the nih.govnih.gov-sigmatropic allyl cyanate-to-isocyanate rearrangement. This reaction is a powerful tool for the stereocontrolled formation of C-N bonds, as it proceeds via a highly ordered, concerted cyclic transition state. chem-station.comorgsyn.org
The rearrangement is stereospecific, meaning the stereochemistry of the starting material dictates the stereochemistry of the product. oup.com There is a complete nih.govgelest.com-chirality transfer from the oxygen-bearing carbon of the allyl alcohol precursor to the newly formed nitrogen-bearing stereocenter. orgsyn.orgresearchgate.net This high fidelity of stereochemical transfer is rationalized by a chair-like transition state where the substituents prefer to occupy pseudo-equatorial positions to minimize steric strain. researchgate.net
The geometry of the double bond in the starting allylic system is crucial for controlling the absolute configuration of the product. For example, studies have demonstrated that the rearrangement of (S,Z)-allyl carbamates leads to (S)-tertiary allylamines, whereas the corresponding (S,E)-isomers yield (R)-allylamines. nih.gov This predictable control makes the rearrangement an invaluable method for asymmetric synthesis, including the construction of challenging quaternary carbon stereocenters bearing a nitrogen substituent. oup.com
The process can be summarized as follows:
Dehydration : An allylic carbamate is dehydrated, typically using reagents like trifluoroacetic anhydride (B1165640) (TFAA) or triphenylphosphine/carbon tetrabromide, to form a reactive allylic cyanate intermediate. chem-station.comacs.org
nih.govnih.gov-Sigmatropic Rearrangement : The allylic cyanate immediately undergoes a concerted rearrangement at low temperatures to form the thermodynamically favored allylic isocyanate. chem-station.comresearchgate.net
Nucleophilic Trapping : The resulting isocyanate is typically not isolated but is trapped in the same pot with a nucleophile (e.g., an alcohol or amine) to yield the final stable product (e.g., a carbamate or urea). orgsyn.org
The table below illustrates the stereochemical outcome based on the starting material's geometry, as demonstrated in the synthesis of nonracemic α-tertiary allylamines. nih.gov
| Starting Material Configuration | Rearrangement Product Configuration | Stereochemical Outcome |
| (S,Z)-allyl carbamate | (S)-tertiary allylamine (B125299) | Retention of Stereocenter Group Priority |
| (S,E)-allyl carbamate | (R)-tertiary allylamine | Inversion of Stereocenter Group Priority |
This deep mechanistic understanding allows chemists to design synthetic routes to complex, nitrogen-containing natural products and chiral building blocks with a high degree of precision. chem-station.comorgsyn.org
Advanced Computational Modeling for Predictive Research
Computational chemistry has become an indispensable tool for investigating this compound, providing insights that are often difficult to obtain through experimental means alone. Advanced modeling techniques are being used to predict molecular structures, rationalize reaction mechanisms, and guide the design of new materials.
Conformational Analysis: Quantum chemical calculations, particularly density functional theory (DFT) and ab initio methods like Møller–Plesset perturbation theory (MP2), are used to explore the conformational landscape of this compound. aip.org These calculations can predict the relative energies and geometries of different conformers. For this compound, studies have shown that dispersion-corrected DFT methods [e.g., B3LYP-D3(BJ)] are crucial for accurately predicting the lowest energy conformer, which standard B3LYP methods fail to do. aip.org These theoretical predictions are vital for interpreting experimental data from techniques like Fourier transform microwave spectroscopy. aip.org
Mechanistic and Stereochemical Rationalization: Computational studies provide a molecular-level view of reaction pathways. For the allyl cyanate-to-isocyanate rearrangement, calculations have been used to rationalize the complete 1,3-chirality transfer observed experimentally. researchgate.netresearchgate.net By modeling the transition states, chemists can understand the energetic factors that govern the high stereospecificity of the reaction. researchgate.net
Predictive Modeling for Materials and Processes: The application of computational modeling extends to materials science and process engineering.
Reactor Modeling : Computational fluid dynamics (CFD) has been employed to create mathematical models of reactors for the thermal decomposition of carbamates to produce isocyanates. These models help in optimizing equipment design and operating conditions by simulating temperature profiles and reaction rates. researchgate.net
Property Prediction : Machine learning (ML) is an emerging approach for predicting molecular properties. While not yet extensively applied specifically to this compound polymers, ML models are being developed to predict binding energies and other properties for astrochemically relevant molecules, demonstrating the potential for such data-driven methods to accelerate materials discovery. aanda.org
The following table summarizes the application of various computational methods in the study of this compound.
| Computational Method | Application Area | Key Insights Provided |
| Density Functional Theory (DFT) | Conformational Analysis, Mechanistic Studies | Predicts stable conformers, reaction pathways, and interprets spectroscopic data. aip.orgacs.org |
| Ab initio Methods (e.g., MP2) | Conformational Analysis | Provides high-accuracy calculations of molecular structure and energy. aip.org |
| Computational Fluid Dynamics (CFD) | Process Engineering | Models reactor performance for isocyanate synthesis. researchgate.net |
| Machine Learning (ML) | Property Prediction | Predicts molecular properties like binding energies, offering a rapid alternative to expensive calculations or experiments. aanda.org |
The synergy between advanced computational modeling and experimental work is accelerating research, enabling a more profound understanding of this compound's chemistry and paving the way for the rational design of novel molecules and materials.
Q & A
Basic: How can Allyl Isocyanate be synthesized and characterized for research purposes?
Methodological Answer:
this compound can be synthesized via copolymerization with monomers like n-hexyl isocyanate or this compound using titanium-based initiators (e.g., [(2,6-Bu-O)TiCl]). Characterization involves:
- NMR Spectroscopy : To confirm structural integrity and copolymer composition (e.g., dyad sequences in statistical copolymers) .
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., isocyanate stretch at ~2270 cm) .
- Size Exclusion Chromatography (SEC) : Determines molecular weight distribution and copolymer purity .
- Thermal Analysis (DSC/TGA) : Evaluates thermal stability and decomposition kinetics .
Basic: What analytical methods are recommended for verifying purity and stability in experimental formulations?
Methodological Answer:
- Gas Chromatography (GC) : Detects impurities (e.g., thiocyanate byproducts) and quantifies active ingredient content .
- UV/Vis and IR Spectroscopy : Confirms structural consistency with literature data .
- Stability Testing : this compound in corn oil formulations remains stable for 7 days at room temperature (99.5% recovery via vapor-phase chromatography) .
- Refractive Index/Density Measurements : Used to compare synthetic vs. natural origin samples .
Advanced: How do ionization energies (IEs) of this compound compare to its thio/seleno analogs?
Methodological Answer:
- UV Photoelectron Spectroscopy (UV-PE) : Reveals IEs linked to π* and π interactions. This compound’s first IE (10.25 eV) arises from antibonding π*-π interactions, contrasting with lower IEs in isothiocyanate (8.75 eV) and isoselenocyanate (8.2 eV) due to weaker π-π coupling .
- Computational Methods : ∆SCF/TD-DFT calculations align with experimental IEs, while OVGF/SAC-CI underestimates values for analogs .
Advanced: What statistical strategies assess this compound’s efficacy in agricultural applications?
Methodological Answer:
- Image Analysis with Generalized Linear Models (GLMs) : Quantifies weed control efficacy by analyzing plant coverage reduction post-application .
- Dose-Response Modeling : Uses non-linear regression to determine EC values for steam + this compound treatments .
- ANOVA/MANOVA : Tests interactions between treatment variables (e.g., application rate, exposure time) .
Basic: What safety protocols are critical for handling this compound?
Methodological Answer:
- IFRA Guidelines : Avoid use in fragrances due to insufficient toxicological data; prioritize acute exposure studies (e.g., LD in rats: 200–400 mg/kg) .
- Dosage Preparation : Use corn oil as a vehicle; validate concentration via GC and stability testing .
- PPE : Use nitrile gloves, fume hoods, and respiratory protection to mitigate inhalation risks .
Advanced: How is copolymerization optimized for material properties?
Methodological Answer:
- Monomer Reactivity Ratios : Calculated via the terminal copolymerization model (e.g., using COPOINT software) to design statistical vs. block copolymers .
- Post-Polymerization Functionalization : Thiol-ene click reactions on this compound units enable tailored macromolecular architectures .
- Thermal Kinetics : Kissinger, Ozawa-Flynn-Wall (OFW), and Kissinger-Akahira-Sunose (KAS) methods determine activation energies for decomposition .
Advanced: What computational methods predict reactivity/degradation pathways?
Methodological Answer:
- Mechanistic Modeling : Merging combustion mechanisms (e.g., 130-reaction networks) with light hydrocarbon databases simulates pyrolysis/combustion behavior .
- Sensitivity Analysis : Identifies dominant reaction pathways (e.g., H-abstraction vs. radical recombination) under varying conditions .
- TD-DFT/OVGF : Predicts ionization behavior and electronic structure interactions (e.g., π-orbital destabilization in analogs) .
Basic: What are key considerations in toxicological experimental design?
Methodological Answer:
- Dose Escalation Studies : Use F344/N rats to establish acute toxicity thresholds (e.g., single-dose LD) .
- Chronic Exposure Protocols : Monitor organ-specific effects via histopathology and biomarker analysis (e.g., liver/kidney function) .
- Referee Analysis : Cross-validate results across labs (e.g., Midwest Research Institute vs. Raltech) to ensure reproducibility .
Advanced: How does molecular orbital structure influence reactivity?
Methodological Answer:
- MO Theory : this compound’s π and π* orbitals exhibit through-space antibonding interactions, lowering IE compared to non-conjugated systems .
- Comparative Analysis : Allyl systems (cation/radical/anion) show varying electron densities at terminal carbons, affecting nucleophilic/electrophilic reactivity .
Basic: Best practices for storage and handling?
Methodological Answer:
- Storage Conditions : Keep in airtight containers under inert gas (N) at –20°C to prevent moisture-induced hydrolysis .
- Handling : Pre-chill reagents to 0°C during synthesis (e.g., allyl cyanate rearrangement) to minimize side reactions .
- Stability Monitoring : Periodic GC/IR checks during long-term studies ensure batch consistency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
